molecular formula C15H13NO3S B14951785 N-(furan-2-ylmethyl)naphthalene-2-sulfonamide

N-(furan-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B14951785
M. Wt: 287.3 g/mol
InChI Key: ZTLMIDANTYDSCP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)naphthalene-2-sulfonamide is a chemical compound that features a naphthalene ring substituted with a sulfonamide group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with furan-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)naphthalene-2-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. The furan ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
  • N-(furan-2-ylmethyl)benzenesulfonamide
  • N-(furan-2-ylmethyl)thiophene-2-sulfonamide

Uniqueness

N-(furan-2-ylmethyl)naphthalene-2-sulfonamide is unique due to the presence of both a furan ring and a naphthalene ring, which can confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and can lead to different reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C15H13NO3S/c17-20(18,16-11-14-6-3-9-19-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-10,16H,11H2

InChI Key

ZTLMIDANTYDSCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CO3

solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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